6-Hepten-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941569 | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-77-2 | |
| Record name | 6-Hepten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hepten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 6 Hepten 3 Ol
Advanced Synthetic Approaches to Chiral 6-Hepten-3-ol and its Analogs
Stereoselective Total Synthesis of Diarylheptanoid Analogs Featuring (6E)-6-Hepten-3-ol Moiety
Wittig Olefination Strategies
Wittig olefination is a powerful carbon-carbon bond-forming reaction widely utilized for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. This strategy can be adapted for the construction of the hepten-3-ol scaffold. For instance, a related compound, (E)-6-Methylhept-3-en-1-ol (CID: 160416), has been synthesized via Wittig olefination involving 3-pentenyltriphenylphosphonium bromide (CID: 122285) and isovaleraldehyde (B47997) (CID: 8887). This process typically involves the reaction of a phosphonium ylide with an aldehyde or ketone, forming an oxaphosphetane intermediate that subsequently undergoes syn-cycloreversion to yield the alkene. harvard.edu The stereoselectivity (E or Z) of the resulting alkene can be influenced by the reaction conditions and the nature of the phosphonium ylide, with unstabilized ylides often favoring Z-alkenes. harvard.eduoup.com For this compound, this would involve selecting appropriate phosphonium salt and carbonyl components to construct the seven-carbon chain with the double bond at the C6 position and the hydroxyl group at C3.
Hydrolytic Kinetic Resolution of Racemic Epoxides
Hydrolytic Kinetic Resolution (HKR) is a highly effective method for obtaining enantiomerically enriched compounds from racemic mixtures, particularly epoxides. This technique leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR), catalyzed by chiral (salen)Co(III) complexes, is a prominent example. researchgate.netyoutube.com This method allows for the enantioselective ring-opening of racemic terminal epoxides with water, yielding both the unreacted epoxide and the 1,2-diol product in high enantiomeric purity. researchgate.netthieme-connect.com For instance, HKR of a racemic epoxide was a key step in the stereoselective total synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol (CID: 11985392), a diarylheptanoid featuring the hepten-3-ol core. researchgate.net The unreacted epoxide and the diol can often be easily separated due to differences in polarity, and the method is known for its scalability and operational simplicity. youtube.com
Olefin Cross-Metathesis Reactions
Olefin cross-metathesis (CM) reactions provide a powerful and atom-economical approach for forming new carbon-carbon double bonds between two different alkenes. This reaction is catalyzed by transition metal carbene complexes, such as Grubbs catalysts (CID: 12255282, 12255283). researchgate.netprinceton.edu The utility of CM in synthesizing heptenols is evident from studies investigating the cross-metathesis of 1-hepten-3-ol (B34233) (CID: 85520-72-5, an isomer of this compound) with unsaturated methyl esters to produce methyl hydroxyalkenoates, which are precursors to hydroxyalkanoic acids. researchgate.net Furthermore, olefin cross-metathesis has been employed as a key step in the total synthesis of complex natural products, including diarylheptanoids like (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol. researchgate.net The development of highly active and functional-group-tolerant ruthenium-based catalysts has significantly expanded the scope and applicability of CM in organic synthesis. researchgate.netprinceton.edunih.gov
Asymmetric 1,4-Addition Reactions for Chiral Heptenoic Acid and Heptenal Precursors
Asymmetric 1,4-addition reactions are crucial for the enantioselective formation of carbon-carbon bonds, leading to chiral compounds. While direct examples for heptenoic acid or heptenal precursors are not explicitly detailed for this compound, the principles of asymmetric 1,4-addition can be applied to synthesize chiral precursors that can subsequently be transformed into this compound. This involves the addition of organometallic reagents (e.g., organoboronic acids) to α,β-unsaturated carbonyl compounds (like enones or esters) in the presence of chiral catalysts, often based on rhodium or palladium. beilstein-journals.orgnih.gov For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones or β-phthaliminoacrylate esters has yielded β-aryl-β-amino acid esters with high enantioselectivity. beilstein-journals.orgorganic-chemistry.org Such chiral intermediates, if modified to possess the appropriate carbon skeleton and unsaturation, could serve as precursors to chiral heptenoic acids or heptenals, which could then be reduced to this compound. The high enantioselectivity achieved in these reactions makes them valuable for introducing chirality early in a synthetic sequence.
Chemoenzymatic Syntheses for Stereoisomers of Hept-6-ene-2,5-diol (Related to chiral alcohols)
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve high selectivity and efficiency in the production of chiral molecules. This approach has been successfully applied to synthesize stereoisomers of hept-6-ene-2,5-diol (CID: 159981), a chiral alcohol structurally related to this compound. nih.govacs.orgacs.org A notable strategy involves using lipase-catalyzed acetylation reactions as key steps, starting from compounds like sulcatol (6-methyl-5-hepten-2-ol, CID: 114188). nih.govmdpi.com Lipases are particularly useful due to their high regio-, chemo-, and enantioselectivity, often operating under mild conditions without the need for cofactors. mdpi.com The versatility of these chemoenzymatically derived hept-6-ene-2,5-diol intermediates has been demonstrated by their conversion into various natural products, including decarestrictine L, pyrenophorol, and stagonolide (B1260407) E. nih.govacs.org
Sharpless Asymmetric Epoxidation in Related Chiral Syntheses
The Sharpless asymmetric epoxidation is a cornerstone reaction in asymmetric synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols. libretexts.orgtcichemicals.comnumberanalytics.com The reaction typically employs tert-butyl hydroperoxide (TBHP, CID: 6500) as the oxidizing agent, a titanium(IV) isopropoxide (CID: 11136) catalyst, and a chiral diethyl tartrate (DET, CID: 6857) ligand. libretexts.orgtcichemicals.comwikipedia.org While this compound is a homoallylic alcohol, the Sharpless epoxidation can be applied to allylic alcohol precursors or related structures. For instance, the enantioselective synthesis of syn-1,2-epoxy-6-hepten-4-ol (CID: 15587786), a compound structurally similar to an epoxidized this compound, has been achieved in a single step with high enantiomeric excess (97%). nih.gov The stereochemistry of the resulting epoxide is predictable based on the tartrate diester used. tcichemicals.comwikipedia.org This methodology is also effective for the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer is preferentially epoxidized, allowing for the separation of highly enantiomerically enriched compounds. tcichemicals.comnih.gov
Jacobsen Kinetic Resolution in Synthesis of Chiral Compounds
The Jacobsen kinetic resolution, particularly the hydrolytic kinetic resolution (HKR) mentioned earlier, is a powerful tool for obtaining chiral compounds from racemic mixtures. This method, primarily developed by E. N. Jacobsen, utilizes chiral (salen)Co(III) complexes to catalyze the enantioselective ring-opening of racemic epoxides. researchgate.netyoutube.comwikipedia.org The process is highly practical, employing water as a nucleophile and low catalyst loadings, making it an attractive route for accessing enantiopure epoxides and 1,2-diols. researchgate.netthieme-connect.com The unreacted epoxide and the ring-opened product are isolated in high enantiomeric purity and chemical yield. researchgate.net This technique is broadly applicable for the preparation of chiral molecules in organic synthesis, including precursors to complex natural products. thieme-connect.comwikipedia.org The ability to obtain both the unreacted epoxide and the diol in high enantiomeric excess makes Jacobsen kinetic resolution a versatile strategy for introducing and controlling chirality in synthetic pathways, which could be leveraged for the synthesis of chiral this compound or its intermediates.
Reaction Mechanisms and Reactivity Patterns of this compound
Understanding the specific reaction mechanisms and reactivity patterns is crucial for predicting and controlling the outcomes of transformations involving this compound.
For secondary alcohols such as this compound, the typical oxidation product is a ketone. This transformation involves the removal of a hydride equivalent, converting the secondary alcohol into a carbonyl compound. Common oxidizing agents employed for this conversion include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and potassium permanganate (B83412) (KMnO₄). For example, chromium trioxide (CrO₃) is frequently used to oxidize secondary alcohols to ketones. wikipedia.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.orgbyjus.comlumenlearning.comchemistrysteps.comopenstax.orglibretexts.org
While secondary alcohols generally yield ketones, primary alcohols can be oxidized to aldehydes or further to carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.comchemistrysteps.comopenstax.orglibretexts.org In some specialized cases, nitroxyl-radical-catalyzed oxidation using reagents like diisopropyl azodicarboxylate (DIAD) has been reported to convert secondary alcohols to aldehydes without overoxidation to carboxylic acids. organic-chemistry.org Additionally, carboxylic acids can be obtained from secondary alcohols through oxidative cleavage of C(OH)-C bonds, a process that involves the breaking of carbon-carbon bonds rather than direct oxidation of the hydroxyl group to a carboxylic acid. frontiersin.org
Table 1: Representative Oxidation Reactions of Alcohols
| Alcohol Type | Typical Product | Common Reagents | Citation |
| Secondary | Ketone | Chromic acid (Jones reagent), PCC, DMP, KMnO₄ | wikipedia.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.orgbyjus.comlumenlearning.comchemistrysteps.comopenstax.orglibretexts.org |
| Primary | Aldehyde | PCC, DMP, Swern oxidation | masterorganicchemistry.comlibretexts.orgchemistrysteps.comopenstax.orglibretexts.org |
| Primary | Carboxylic Acid | Strong oxidants like KMnO₄, CrO₃ in aqueous sulfuric acid | wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.comchemistrysteps.comopenstax.org |
The terminal alkene functionality of this compound can undergo reduction, primarily through hydrogenation, to yield the corresponding saturated alcohol, heptan-3-ol. Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process selectively reduces the carbon-carbon double bond while leaving the hydroxyl group intact.
The hydroxyl group (-OH) is generally a poor leaving group. For nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. A common strategy involves protonation of the alcohol in a strong acid to form an oxonium ion (-OH₂⁺), which allows water (H₂O) to depart as a good leaving group. libretexts.org Alternatively, the hydroxyl group can be converted into a halide. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) can yield the alkyl bromide. These alkyl halides then become susceptible to nucleophilic attack.
The terminal alkene in this compound readily participates in various addition reactions, characteristic of carbon-carbon double bonds. Electrophilic addition reactions are particularly common. For example, hydrohalogenation, such as the addition of hydrogen bromide (HBr), proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.com These reactions can also be accompanied by carbocation rearrangements if a more stable carbocation can be formed through hydride or alkyl shifts. masterorganicchemistry.com
Photoredox catalysis has emerged as a powerful tool for various transformations involving both alkene and alcohol functionalities under mild conditions, often proceeding via radical intermediates. This approach utilizes visible light to activate catalysts, leading to the generation of reactive species.
Examples of photoredox applications relevant to compounds containing both alkenes and alcohols include:
Alkoxy Diazomethylation of Alkenes: Photoredox-catalyzed oxidative radical-polar crossover reactions have enabled the alkoxy diazomethylation of alkenes, where primary, secondary, and tertiary alcohols can participate. This process leads to the formation of β-alkoxydiazo compounds. nih.govacs.org
Generation of Alkyl Radicals from Alcohols: Alcohols can serve as precursors for alkyl radicals under photoredox conditions, often via deoxygenative functionalization. These radicals can then engage with alkenes in C-C bond-forming processes, providing strategies for the alkylation of alkenes using alcohols as redox auxiliaries. beilstein-journals.orgdiva-portal.org
Alkene 1,2-Difunctionalization: Photoredox catalysis facilitates various alkene 1,2-difunctionalization reactions, such as oxy-amination, where two functional groups are introduced across a double bond in a single step. rsc.org
Table 2: Examples of Photoredox Catalysis in Alkene/Alcohol Transformations
| Reaction Type | Substrate Features | Key Mechanism/Outcome | Citation |
| Alkoxy Diazomethylation | Alkene, Alcohol | Generation of diazomethyl radicals, formation of β-alkoxydiazo compounds | nih.govacs.org |
| Deoxygenative Alkylation | Alcohol, Electron-deficient Alkene | Generation of alkyl radicals from alcohols, C-C bond formation with alkenes | beilstein-journals.orgdiva-portal.org |
| Alkene 1,2-Difunctionalization | Alkene, various nucleophiles/electrophiles | Introduction of two functional groups across a double bond, e.g., oxy-amination | rsc.org |
Computational Chemistry and Mechanistic Studies on this compound Transformations
Computational chemistry plays a vital role in elucidating the intricate mechanisms and understanding the reactivity patterns of organic molecules like this compound. Techniques such as Density Functional Theory (DFT) are frequently employed to study conformational preferences, reaction pathways, and transition states.
For compounds structurally similar to this compound, computational studies have provided insights into preferred conformational arrangements and rotational barriers around carbon-carbon single bonds. Mechanistic investigations often combine experimental observations with computational modeling to propose and validate reaction pathways. For instance, computational approaches have been used to understand the regioselectivity of nucleophilic additions mdpi.com and to explore the generation of radical intermediates in electrochemical transformations. cardiff.ac.uk Gas-phase kinetic investigations, often complemented by computational methods, have also been conducted to study the oxidation mechanisms of unsaturated alcohols by species like hydroxyl radicals, providing rate coefficients and identifying reaction products. acs.orgacs.org These studies contribute to a deeper understanding of how the different functional groups in this compound interact and react under various conditions.
Iii. Analytical Chemistry and Characterization of 6 Hepten 3 Ol
Advanced Spectroscopic Techniques for Structural Elucidation of 6-Hepten-3-ol
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of this compound by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide crucial structural information. While specific, detailed ¹H NMR data for this compound itself were not directly available in the provided search results, general principles of NMR apply. The presence of the hydroxyl group (-OH), the terminal alkene (C=CH₂), and the aliphatic chain would yield characteristic signals.
For instance, in the ¹H NMR spectrum, the protons of the terminal alkene group (CH=CH₂) would typically appear in the δ 4.8-6.0 ppm range, exhibiting characteristic coupling patterns (doublets of doublets or multiplets) due to geminal and vicinal coupling. The proton on the carbon bearing the hydroxyl group (CHOH) would typically resonate around δ 3.4-4.0 ppm, often appearing as a multiplet. The hydroxyl proton (-OH) signal is highly variable and can appear as a broad singlet, depending on concentration, solvent, and temperature, typically in the δ 1.0-5.5 ppm range. The aliphatic methylene (B1212753) (CH₂) and methyl (CH₃) protons would appear in the upfield region, generally between δ 0.8-2.5 ppm, with their chemical shifts and multiplicities reflecting their local electronic environment and neighboring protons.
In the ¹³C NMR spectrum, the carbon atoms of this compound would also exhibit characteristic chemical shifts. The alkene carbons would resonate in the δ 110-150 ppm range, while the carbon bearing the hydroxyl group (CHOH) would typically appear in the δ 60-80 ppm range. Other aliphatic carbons would be observed in the δ 10-50 ppm range sigmaaldrich.comnih.gov. PubChem indicates the availability of ¹³C NMR spectra for this compound nih.gov.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting molecular vibrations. The IR spectrum of this compound would show distinct absorption bands corresponding to its key functional groups. A broad and strong absorption band around 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) stretching vibration nih.gov. The terminal alkene group (C=CH₂) would be characterized by a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching vibrations for the sp² hybridized carbons above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹ for =CH₂ and ~3020 cm⁻¹ for =CH-). Additionally, out-of-plane bending vibrations for the terminal alkene would appear around 900-1000 cm⁻¹. Aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹ nih.gov. Both FTIR (Fourier-transform infrared) and ATR-IR (Attenuated Total Reflectance Infrared) techniques are suitable for obtaining these spectra nih.gov.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 114.19 g/mol nih.gov. The electron ionization (EI) mass spectrum of this compound would typically show a molecular ion peak (M⁺•) at m/z 114 nih.gov.
Alcohols commonly undergo characteristic fragmentation pathways in EI-MS, including the loss of water (dehydration) and alpha-cleavage. The loss of water (H₂O) from the molecular ion would result in a fragment ion at m/z 96 (M-18) copernicus.org. Alpha-cleavage, which involves the breaking of a bond adjacent to the carbon bearing the hydroxyl group, is also a prominent fragmentation pathway for alcohols. For this compound, this could lead to the loss of an ethyl radical (•CH₂CH₃) or a larger alkyl radical, resulting in various characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, combining the separation power of GC with the identification capabilities of MS nih.govfupress.net. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide exact mass measurements, allowing for the determination of the elemental composition with high accuracy.
Table 1: Expected Mass Spectrometry Fragmentation of this compound
| m/z (Approx.) | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺• | Molecular Ion |
| 96 | [C₇H₁₂]⁺• | Loss of H₂O (M-18) |
| (Various) | (Various) | Alpha-cleavage |
Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that are active in Raman scattering. For this compound, the Raman spectrum would feature a strong band corresponding to the C=C stretching vibration of the terminal alkene, typically observed around 1640 cm⁻¹ copernicus.org. This band is often strong in Raman spectra due to the significant change in polarizability associated with the double bond vibration. Other C-C stretching and C-H bending vibrations within the aliphatic chain would also be observed nih.gov. PubChem confirms the availability of Raman spectra for this compound nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For simple unsaturated alcohols like this compound, which contain an isolated alkene chromophore and no other extensive conjugated systems, strong absorption in the UV-Vis region is generally not expected. The isolated double bond might exhibit a weak absorption band in the far UV region (below 200 nm), which is often outside the typical range of standard UV-Vis spectrophotometers and can be obscured by solvent absorption. Therefore, UV-Vis spectroscopy is typically not a primary technique for the structural elucidation of this compound unless it is part of a larger, conjugated system researchgate.net.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, analysis, and purification of this compound from mixtures or reaction products.
Gas Chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. It is commonly coupled with mass spectrometry (GC-MS) for both separation and identification nih.govfupress.net. GC separates compounds based on their differential partitioning between a stationary phase (typically a capillary column coated with a polymer) and a mobile gas phase (carrier gas). Various stationary phases, such as non-polar (e.g., DB-5) or slightly polar (e.g., DB-WAX) columns, can be used depending on the desired separation fupress.net. GC-FID (Flame Ionization Detector) is also a common detection method for quantitative analysis due to its high sensitivity to organic compounds sigmaaldrich.com. Chiral GC columns, incorporating cyclodextrin (B1172386) derivatives, can be used for the separation of enantiomers of polar compounds like alcohols without prior derivatization gcms.cz.
High-Performance Liquid Chromatography (HPLC) is suitable for the analysis and purification of a wide range of organic compounds, including alcohols. While HPLC conditions for this compound specifically were not detailed in the provided snippets, related unsaturated alcohols and diarylheptanoids have been analyzed using reversed-phase HPLC (RP-HPLC) with C18 analytical columns researchgate.netsci-hub.se. Mobile phases often consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with a small percentage of an acid (e.g., acetic acid or phosphoric acid) to optimize peak shape and separation researchgate.netmdpi.comsielc.com. Detection is typically achieved using a UV detector (if the compound has a chromophore, though for this compound, this might be limited) or a Refractive Index Detector (RID), or by coupling with a mass spectrometer (HPLC-MS) researchgate.netmdpi.com. HPLC is also scalable for preparative separation and isolation of impurities sielc.com.
Column Chromatography (including flash chromatography) is a common preparative technique for purifying organic compounds. It involves separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution by a mobile phase (solvent system). For alcohols, common solvent systems include mixtures of hexane (B92381) and ethyl acetate, with increasing polarity to elute the desired compound chemicalbook.com.
Table 2: Common Chromatographic Methods for this compound
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase / Eluent | Common Detection Methods | Application |
| Gas Chromatography (GC) | Volatility and partitioning between stationary and mobile gas phases | Capillary columns (e.g., DB-5) | Helium, Nitrogen (carrier gas) | FID, MS | Analysis, purity assessment, quantification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile liquid phases | C18 (reversed-phase) | Water/Acetonitrile or Water/Methanol mixtures | UV, RID, MS | Analysis, purification, quantification |
| Column Chromatography | Differential adsorption and elution on a solid stationary phase | Silica gel | Hexane/Ethyl Acetate mixtures (gradient) | Visual, TLC | Purification, isolation |
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely utilized technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust tool for its analysis. The PubChem database provides spectral information for this compound, including its NIST Number (113756) in GC-MS libraries, indicating its presence in standard reference databases for identification nih.gov.
While specific detailed research findings on the GC analysis of this compound are not extensively documented in the provided sources, general principles of GC-MS apply. Typically, GC-MS analysis involves the use of a capillary column, such as a 5% phenyl-95% dimethylpolysiloxane column, with helium as a carrier gas plantaedb.com. The oven temperature is programmed to separate compounds based on their boiling points and interactions with the stationary phase, followed by mass spectrometric detection for identification based on fragmentation patterns plantaedb.com. This method allows for the qualitative and quantitative determination of this compound within complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of chemical compounds, especially those that may be less volatile or thermally labile than those suitable for GC. Although direct HPLC data for this compound is not explicitly detailed in the provided search results, the technique is extensively applied to structurally related compounds, such as diarylheptanoids, which are often found alongside heptenols in natural extracts medchemexpress.comuni.lu.
For instance, HPLC-Diode Array Detector (DAD) methods have been established for the quantification and purity assessment of diarylheptanoids like (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol and (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol medchemexpress.comuni.lu. These analyses typically employ a reversed-phase C18 analytical column, utilizing gradient elution with mobile phases such as acetonitrile and water containing a modifier (e.g., 0.5% acetic acid) medchemexpress.com. A flow rate of 1 mL/min and a column temperature of 35°C are common parameters medchemexpress.com. The purity of isolated standards of these analogs has been evaluated to be over 98% using DAD, demonstrating the effectiveness of HPLC for high-purity assessment of similar compounds medchemexpress.com. These methodologies can be adapted for the purity assessment of this compound, leveraging its polarity and unsaturation for effective chromatographic separation.
Chiral Chromatography for Enantiomeric Separation of Analogs
As this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is indispensable for separating and quantifying these enantiomers, which often exhibit different biological activities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separation using specialized chiral stationary phases (CSPs).
In chiral GC, cyclodextrin derivatives are frequently employed as CSPs due to their ability to form inclusion complexes with a wide range of organic compounds, leading to enantiomeric separation. For example, the β-DEX 325 column, which incorporates heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, is noted for its versatility in separating enantiomeric pairs of various organic compounds, including alcohols. This type of column can achieve baseline resolution of enantiomers, providing critical data on enantiomeric excess or composition.
Similarly, chiral HPLC utilizes CSPs to resolve enantiomeric mixtures. Research on diarylheptanoid analogs, such as (3S)- and (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, has demonstrated successful enantiomeric separation using chiral columns with acetonitrile-water mixtures as eluents. The determination of absolute configurations, such as by the modified Mosher's method, often complements chiral chromatographic separations. The ability to separate and characterize these enantiomers is crucial for understanding their specific properties and applications.
Computational Approaches for Predicting Analytical Data (e.g., PubChem Descriptors, XLogP)
Computational chemistry plays a vital role in predicting and understanding the analytical behavior of chemical compounds like this compound without the need for extensive experimental work. Databases such as PubChem provide a wealth of computed descriptors that offer insights into a compound's physicochemical properties nih.govcdutcm.edu.cn.
For this compound (PubChem CID: 140608), several key descriptors are readily available:
Molecular Formula: C7H14O nih.govcdutcm.edu.cn
Molecular Weight: 114.19 g/mol nih.govnih.govresearchgate.net
Exact Mass: 114.104465066 Da nih.govnih.gov
XLogP (predicted): 2.0 cdutcm.edu.cn (This value indicates its lipophilicity, which is critical for predicting chromatographic retention behavior in reversed-phase HPLC and solubility characteristics.)
Topological Polar Surface Area (TPSA): 20.2 Ų nih.govnih.gov (TPSA is a useful descriptor for predicting drug absorption, including intestinal absorption and blood-brain barrier penetration, and can also correlate with chromatographic elution order in certain systems.)
Rotatable Bond Count: 4 nih.gov (This descriptor relates to molecular flexibility, influencing conformational space and potential interactions in analytical systems.)
Heavy Atom Count: 8 nih.gov
Complexity: 59.4 nih.govnih.gov
These descriptors are derived from the compound's chemical structure and can be used to predict various analytical parameters. For instance, XLogP values are often correlated with retention times in reversed-phase chromatography, where more lipophilic compounds (higher XLogP) tend to have longer retention times. TPSA can offer insights into a compound's interaction with polar stationary phases. Such computational predictions serve as valuable initial data for method development in analytical chemistry, guiding the selection of appropriate chromatographic conditions and detectors.
Table 1: Key Computational Descriptors for this compound
| Descriptor | Value | Unit | Source |
| PubChem CID | 140608 | - | PubChem nih.gov |
| Molecular Formula | C7H14O | - | PubChem nih.gov |
| Molecular Weight | 114.19 | g/mol | PubChem nih.gov |
| Exact Mass | 114.104465066 | Da | PubChem nih.gov |
| XLogP (predicted) | 2.0 | - | PubChem cdutcm.edu.cn |
| Topological Polar Surface Area | 20.2 | Ų | PubChem nih.gov |
| Rotatable Bond Count | 4 | - | PubChem nih.gov |
| Heavy Atom Count | 8 | - | PubChem nih.gov |
| Complexity | 59.4 | - | PubChem nih.gov |
Iv. Biological and Medicinal Research Applications of 6 Hepten 3 Ol and Its Derivatives
V. Environmental and Atmospheric Chemistry Studies of 6 Hepten 3 Ol Analogs
Gas Phase Reactions with Atmospheric Oxidants (e.g., Ozone, OH Radicals)
The atmospheric degradation of unsaturated alcohols is primarily initiated by their reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). dss.go.th For unsaturated alcohols, the reaction pathways are similar to those of alkenes, where the presence of the carbon-carbon double bond is the most reactive site for these oxidants. scielo.brresearchgate.net The reaction with OH radicals is typically the dominant loss process for these compounds during the daytime. scienceopen.comcopernicus.org
The rates of these reactions are crucial for determining the atmospheric lifetime of the parent compound. For instance, studies on various terpene oxidation products, which share structural similarities with unsaturated alcohols, have shown that the reaction with OH radicals is the most significant degradation pathway. dss.go.th The atmospheric lifetime of a compound with respect to a specific oxidant can be estimated based on the reaction rate constant and the average atmospheric concentration of that oxidant.
In the case of saturated alcohols, the reaction with OH radicals proceeds via hydrogen atom abstraction from a C-H bond, with abstraction from the O-H bond being negligible. scielo.brresearchgate.netscienceopen.com The reactivity generally increases with the size of the alkyl chain due to the greater number of C-H bonds available for abstraction. scielo.br For unsaturated alcohols, addition of the OH radical to the double bond is also a significant reaction pathway. The presence of the hydroxyl group can influence the reaction rate compared to a corresponding alkene.
| Compound | Formula | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Nopinone | C₉H₁₄O | OH | 1.4 x 10⁻¹¹ | dss.go.th |
| Nopinone | C₉H₁₄O | NO3 | <2 x 10⁻¹⁵ | mdpi.com |
| Nopinone | C₉H₁₄O | O3 | <5 x 10⁻²¹ | mdpi.com |
| 3-Isopropenyl-6-oxo-heptanal | C₁₀H₁₆O₂ | OH | 8.3 x 10⁻¹¹ | dss.go.th |
| 5-Methyl-5-vinyltetrahydrofuran-2-ol | C₇H₁₂O₂ | OH | 7.4 x 10⁻¹¹ | dss.go.th |
| 5-Methyl-5-vinyltetrahydrofuran-2-ol | C₇H₁₂O₂ | NO3 | 2.0 x 10⁻¹⁴ | dss.go.th |
| 5-Methyl-5-vinyltetrahydrofuran-2-ol | C₇H₁₂O₂ | O3 | 3.8 x 10⁻¹⁸ | dss.go.th |
Formation of Secondary Organic Aerosols (SOAs)
The atmospheric oxidation of VOCs, including unsaturated alcohols, can lead to the formation of products with lower volatility. These products can then partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosols (SOAs). nih.gov SOAs are a significant component of atmospheric particulate matter, which has implications for air quality and climate.
The efficiency of a VOC to form SOA is quantified by its SOA yield, which is the mass of aerosol formed per unit mass of the precursor VOC reacted. copernicus.org The SOA yield is dependent on a variety of factors, including the structure of the precursor, the oxidant involved, and environmental conditions such as temperature, relative humidity, and the presence of other pollutants like nitrogen oxides (NOx). acs.orgacs.org
For alkanes, it has been observed that cyclic structures tend to have higher SOA yields than linear or branched structures. copernicus.org The presence of functional groups, such as the hydroxyl group in alcohols, can also influence SOA formation. The oxidation of larger alcohols can lead to the formation of low-volatility products that contribute to SOA. acs.org For unsaturated compounds, the ozonolysis of the double bond is a key pathway for the formation of condensable products. nih.gov
While specific SOA yield data for this compound is not available, the table below provides SOA yields for some related compounds, demonstrating the variability in SOA formation potential.
| Precursor VOC | Precursor Type | Oxidant | SOA Yield (%) | Reference |
|---|---|---|---|---|
| n-Decane | Alkane | OH | ~4 | copernicus.org |
| cis-Decalin | Alkane | OH | 21 - 44 | copernicus.org |
| n-Butylcyclohexane | Alkane | OH | 13 - 25 | copernicus.org |
| α-Pinene | Monoterpene | NO₃ | <1 - ~25 | acs.org |
| Δ-Carene | Monoterpene | NO₃ | ~10 - 50 | acs.org |
Atmospheric Transformation Mechanisms and Product Analysis
The atmospheric transformation of an unsaturated alcohol like this compound is expected to proceed through several complex reaction pathways. The initial reaction with an oxidant leads to the formation of a radical intermediate, which then undergoes further reactions in the presence of atmospheric oxygen (O₂).
For reactions with the OH radical, the mechanism can involve either addition to the double bond or abstraction of a hydrogen atom. scielo.brresearchgate.net The subsequent reactions of the resulting alkyl or hydroxyalkyl radicals with O₂ lead to the formation of peroxy radicals (RO₂). researchgate.netscienceopen.com These peroxy radicals can then react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other RO₂ radicals, leading to a cascade of products including aldehydes, ketones, and other oxygenated compounds. researchgate.net
The ozonolysis of the double bond in unsaturated alcohols proceeds via the Criegee mechanism, forming a primary ozonide that decomposes into a carbonyl and a Criegee intermediate. mit.edu The fate of the Criegee intermediate is critical as it can be stabilized or undergo further reactions to form a variety of products, including hydroxyl radicals. mit.edumit.edu
Product analysis studies of related compounds have identified a wide array of oxidation products. For example, the oxidation of saturated alcohols leads to the formation of aldehydes and ketones. researchgate.netscienceopen.com The oxidation of monoterpenes, which are unsaturated hydrocarbons, results in a complex mixture of products, some of which are known to be significant contributors to SOA formation. dss.go.thnih.gov
Environmental Fate Considerations (e.g., Waste Disposal, Spill Management of related compounds)
The environmental fate of a chemical is determined by its physical and chemical properties and the environmental conditions it is exposed to. cdc.gov For volatile organic compounds like this compound and its analogs, key considerations include their potential for volatilization, biodegradation, and their behavior in the event of an environmental release.
In the case of a spill, the volatility of the compound will lead to its evaporation into the atmosphere, where it will undergo the atmospheric chemistry processes described above. epa.gov For spills of volatile, flammable liquids, immediate actions should include controlling ignition sources and ensuring adequate ventilation. acs.orgprinceton.edu Spill response procedures often involve the use of absorbent materials to contain the liquid, followed by proper disposal of the contaminated materials as hazardous waste. acs.orgprinceton.edu
The biodegradability of alcohols is an important factor in their environmental persistence in soil and water. Many alcohols are readily biodegradable under both aerobic and anaerobic conditions. nih.govmethanol.org This suggests that natural attenuation can be an effective remediation strategy for soil and water contaminated with these compounds. methanol.org However, at high concentrations, some alcohols may be toxic to the microorganisms responsible for their degradation. methanol.org
The disposal of waste containing these compounds should be in accordance with local, state, and federal regulations. For flammable liquids, incineration is a common disposal method. acs.org The environmental properties of long-chain alcohols have been studied, and it has been shown that they are generally biodegradable. nih.gov
Vi. Industrial and Commercial Applications in Research and Specialty Chemicals
Use as a Building Block in Organic Synthesis
6-Hepten-3-ol serves as an important building block in organic synthesis due to its molecular structure, which contains both an alkene (carbon-carbon double bond) and a hydroxyl (alcohol) functional group. This dual functionality allows it to participate in a variety of chemical transformations. It is particularly noted as an intermediate in the synthesis of other compounds, including esters and aldehydes. guidechem.com These derived compounds can then be further utilized in more complex synthetic routes.
Role in the Production of Specialty Chemicals and Materials
As an intermediate, this compound contributes to the production of various specialty chemicals. Its derivatives are commonly employed in the food and cosmetic industries. guidechem.com The compound plays a crucial role in enhancing the aroma and taste profiles of products within the food, beverage, and personal care sectors, albeit through its converted forms. guidechem.com Its stability under normal conditions and solubility in organic solvents make it a suitable precursor for these applications. guidechem.com
Applications in Fragrance and Flavor Industries (as an intermediate)
While this compound possesses a fruity and floral odor, its primary application in the fragrance and flavor industries is as an intermediate. guidechem.com It is utilized in the synthesis of compounds, such as esters and aldehydes, which are then incorporated into flavors and fragrances. guidechem.com It is important to note that this compound itself is generally not recommended for direct use as a fragrance or flavor ingredient. thegoodscentscompany.com This highlights its role as a versatile chemical precursor rather than a final aromatic agent in these sectors.
Research Chemical Supply and Purity Considerations
This compound is readily available from various chemical suppliers for research purposes. Companies such as Thermo Scientific Chemicals (formerly Alfa Aesar) and Sigma-Aldrich offer the compound. thegoodscentscompany.comfishersci.besigmaaldrich.comfishersci.nolookchem.com Purity levels typically range from 98% to 99% for research-grade material. fishersci.befishersci.nolookchem.com
For certain suppliers, especially for rare or unique chemicals, it is common for the buyer to assume responsibility for confirming the product's identity and/or purity, as comprehensive analytical data may not always be provided with every batch. sigmaaldrich.com However, reputable suppliers often provide Certificates of Analysis (CoA) to document the quality control measures and purity of the supplied research chemicals. simsonpharma.comambeed.com
Vii. Future Research Directions and Emerging Trends for 6 Hepten 3 Ol
Exploration of Novel Synthetic Pathways
The development of novel and efficient synthetic pathways for 6-Hepten-3-ol remains a pertinent area for future research. Current synthetic strategies for unsaturated alcohols often involve reactions such as the homoallylation of aldehydes with 1,3-dienes, as demonstrated in the synthesis of structurally related compounds like 5-methyl-1-phenyl-6-hepten-3-ol orgsyn.orgorgsyn.org. Palladium-catalyzed reactions have also been employed in transformations involving this compound, yielding products such as tetrahydrofurans nih.gov.
Future research could focus on exploring catalytic systems that offer enhanced selectivity, milder reaction conditions, and improved atom economy. This includes the investigation of new homogeneous and heterogeneous catalysts, biocatalytic approaches, and flow chemistry techniques. For instance, advancements in asymmetric hydrosilylation of carbonyl compounds or the chemoselective reduction of α,β-unsaturated carbonyl compounds to allyl alcohols present promising avenues for alcohol synthesis organic-chemistry.org. The prediction of novel synthetic pathways through computational frameworks is also an emerging trend, aiming to identify more efficient metabolic routes for desired chemicals kaist.ac.kr.
Advanced Studies on Stereoselective Synthesis and Chiral Control
Given that this compound possesses a chiral center at the C-3 position, advanced studies on its stereoselective synthesis and chiral control are crucial. The ability to selectively produce specific enantiomers of chiral compounds is highly valued in various industries, particularly pharmaceuticals and natural product synthesis nih.gov.
Research in this area for unsaturated alcohols often involves techniques such as Sharpless asymmetric epoxidation, which allows for the selective oxidation of allylic double bonds and predictable enantioselectivity mdpi.com. Other methods include hydrolytic kinetic resolution of racemic epoxides and olefin cross-metathesis reactions, as seen in the stereoselective total synthesis of complex diarylheptanoids that share structural features with this compound researchgate.net. Palladium-catalyzed reactions involving tertiary alcohol substrates have also shown high diastereoselectivities, depending on the substituents nih.gov. Future work could explore enzyme-catalyzed asymmetric hydration of unactivated alkenes, which has shown promise in yielding chiral alcohols with high enantioselectivity researchgate.net. The development of new chiral catalysts and ligands, along with optimization of reaction conditions, will be key to achieving high enantiomeric purity and yield for this compound and its derivatives.
Deeper Mechanistic Investigations of Biological Activities
While this compound itself is not widely recognized for specific biological activities in the provided search results, its structural motif is present in or related to compounds with known biological relevance. For example, several diarylheptanoids, which are characterized by a 1,7-diphenylheptane (B14701375) structural skeleton and often contain hepten-3-ol or similar alcohol functionalities, exhibit significant biological activities. These include anticancer, anti-HIV, anti-inflammatory, antioxidant, and phytoestrogenic properties researchgate.netresearchgate.netresearchgate.netnih.gov. Some diarylheptanoids, such as (3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol and (E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one, have shown potential in drug development, including interactions with targets like JAK2, MAPK3, and SRC nih.gov.
Future research could involve screening this compound and its stereoisomers for a range of biological activities, drawing inspiration from its structurally related natural products. If any activity is identified, deeper mechanistic investigations would follow, utilizing biochemical and cellular assays to elucidate molecular targets, signaling pathways, and dose-response relationships. This would involve studying how the compound interacts with enzymes, receptors, or other biomolecules, and understanding the specific chemical reactions (e.g., nucleophilic or electrophilic interactions of alkene and hydroxyl groups) that might contribute to its biological effects.
Computational Drug Design and Virtual Screening for Novel Therapeutics
The application of computational drug design and virtual screening techniques represents a significant future trend for identifying potential therapeutic applications of compounds like this compound. These methods leverage computational power to predict molecular interactions and biological activities, potentially accelerating the drug discovery process mdpi.com.
Future research could involve building computational models (e.g., quantitative structure-activity relationship, QSAR, or quantitative structure-property relationship, QSPR, models) for unsaturated alcohols to predict their biological activities or physicochemical properties researchgate.netbham.ac.uk. Virtual screening of large compound libraries, including derivatives of this compound, could be performed to identify potential lead compounds for specific therapeutic targets dntb.gov.uamedchemexpress.comacs.org. This would involve molecular docking simulations to predict binding modes and affinities, and molecular dynamics simulations to understand the dynamic interactions between the compound and its target mdpi.com. Such computational approaches could guide the synthesis of new derivatives with enhanced potency and selectivity, particularly if this compound is found to possess a relevant biological activity or serve as a scaffold for more complex, active molecules.
Environmental Impact Assessments and Green Chemistry Approaches
As environmental sustainability becomes increasingly critical, future research on this compound will undoubtedly incorporate environmental impact assessments and green chemistry principles. This involves designing synthetic routes that minimize hazardous substances, reduce waste, and consume less energy.
Development of New Analytical Methodologies for Trace Analysis
The accurate and sensitive detection and quantification of this compound, especially at trace levels, is important for quality control, environmental monitoring, and potential biological studies. Future research will focus on developing advanced analytical methodologies that offer improved sensitivity, selectivity, and speed.
This could involve the refinement of existing chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), possibly coupled with more advanced detection methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) nist.govnist.gov. For instance, HPLC methods are already used to determine the stability and content of related diarylheptanoids in complex mixtures researchgate.netasianmedjam.com. The development of hyphenated techniques, miniaturized analytical devices, and sensors capable of real-time monitoring would represent significant advancements. Furthermore, research into sample preparation techniques that are more efficient and environmentally friendly (e.g., microextraction methods) will also be a key focus for trace analysis of this compound.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hepten-3-ol, and how can researchers ensure reproducibility in its preparation?
- Methodological Answer : Begin with literature reviews to identify existing synthetic protocols, such as those involving allylic alcohol precursors or catalytic hydration of heptene derivatives. Ensure reproducibility by meticulously documenting reaction conditions (temperature, solvent, catalysts) and purity validation using gas chromatography-mass spectrometry (GC-MS). For novel syntheses, include step-by-step characterization data (NMR, IR) in the main manuscript, with extended datasets in supplementary materials .
Q. How can researchers validate the structural identity and purity of this compound in experimental settings?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR for olefinic proton and hydroxyl group identification) with chromatographic methods (HPLC or GC-MS for purity assessment). For novel derivatives, compare experimental data with computational simulations (DFT-based NMR predictions) and report deviations >5% as potential impurities or stereochemical discrepancies .
Q. What are the key considerations for designing biological activity assays involving this compound?
- Methodological Answer : Define the biological target (e.g., antimicrobial, enzyme inhibition) and select appropriate assay models (in vitro cell lines, enzymatic kinetics). Include controls for solvent effects and compound stability. Use dose-response curves to establish IC values, and validate results with triplicate experiments. Reference established protocols from journals specializing in natural product chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform iterative analyses using high-resolution techniques (2D NMR, X-ray crystallography) to confirm stereochemistry and regioselectivity. Cross-validate findings with independent labs and publish raw data in open-access repositories. Address discrepancies by revisiting synthetic pathways (e.g., isomerization during purification) and reporting systematic errors in prior studies .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?
- Methodological Answer : Employ chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution methods. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, conduct kinetic studies to identify rate-limiting steps and optimize solvent systems. Compare results with computational docking studies to correlate stereochemistry with bioactivity .
Q. How should researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound's mechanism of action?
- Methodological Answer : Use untargeted metabolomics to identify endogenous metabolites perturbed by this compound exposure. Pair with proteomic profiling (LC-MS/MS) to map protein interaction networks. Apply pathway enrichment analysis (KEGG, Reactome) to highlight biological pathways. Validate hypotheses via CRISPR-based gene knockout models and publish datasets in FAIR-compliant repositories .
Ethical and Methodological Best Practices
- Data Sharing and Reproducibility : Archive synthetic protocols, raw spectra, and assay data in supplementary materials or public repositories (e.g., Zenodo). Cite prior work transparently to avoid duplication .
- Contradiction Analysis : Document unresolved discrepancies in research notebooks and address them in discussion sections. Use frameworks like TRIZ (Theory of Inventive Problem Solving) to systematically analyze technical contradictions .
- Ethical Compliance : Declare conflicts of interest and adhere to safety guidelines for handling hazardous intermediates (e.g., proper waste disposal for reactive byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
